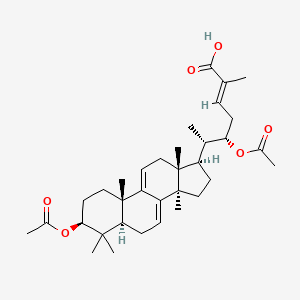
O-(Tetrahydro-2H-pyran-4-yl)-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(Tetrahydro-2H-pyran-4-yl)-L-serine:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-(Tetrahydro-2H-pyran-4-yl)-L-serine typically involves the protection of the hydroxyl group of serine followed by the introduction of the tetrahydropyran ring. One common method involves the use of tetrahydropyranyl (THP) protection. The reaction conditions often include the use of an acid catalyst such as p-toluenesulfonic acid (p-TsOH) in an organic solvent like dichloromethane (DCM).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: O-(Tetrahydro-2H-pyran-4-yl)-L-serine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include alkyl halides and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: O-(Tetrahydro-2H-pyran-4-yl)-L-serine is used as a building block in organic synthesis. It can be incorporated into more complex molecules for the development of new materials and pharmaceuticals.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can serve as a substrate or inhibitor in enzymatic assays.
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and receptor modulators. Its unique structure allows for specific interactions with biological targets.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. It can be employed in the production of polymers, resins, and other high-performance materials.
Mecanismo De Acción
The mechanism of action of O-(Tetrahydro-2H-pyran-4-yl)-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrahydropyran ring and serine moiety allow for unique binding interactions, which can modulate the activity of these targets. The compound may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, preventing the enzyme from catalyzing its reaction.
Comparación Con Compuestos Similares
- O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine
- O-(Tetrahydro-2H-pyran-2-yl)-L-serine
- O-(Tetrahydro-2H-pyran-2-yl)-L-threonine
Comparison: O-(Tetrahydro-2H-pyran-4-yl)-L-serine is unique due to the position of the tetrahydropyran ring on the serine molecule. This positional difference can significantly affect the compound’s reactivity and interactions with biological targets. Compared to O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine, which has a hydroxylamine group, this compound has an amino acid backbone, making it more suitable for biological applications.
Propiedades
Fórmula molecular |
C8H15NO4 |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(oxan-4-yloxy)propanoic acid |
InChI |
InChI=1S/C8H15NO4/c9-7(8(10)11)5-13-6-1-3-12-4-2-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m0/s1 |
Clave InChI |
AGZGBTYKFITHFS-ZETCQYMHSA-N |
SMILES isomérico |
C1COCCC1OC[C@@H](C(=O)O)N |
SMILES canónico |
C1COCCC1OCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide;2,2,2-trifluoroacetic acid](/img/structure/B12391202.png)













